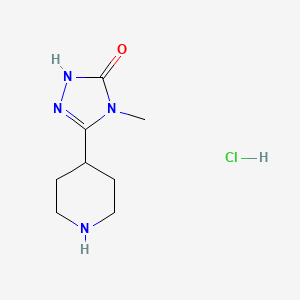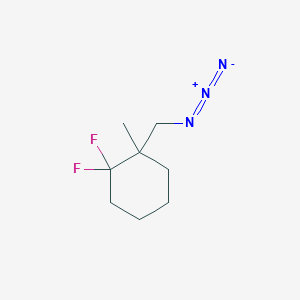
1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane is an organic compound characterized by the presence of an azidomethyl group attached to a difluoromethylcyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane typically involves the introduction of an azidomethyl group to a difluoromethylcyclohexane precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the difluoromethylcyclohexane is replaced by an azide ion (N₃⁻). This reaction is often carried out in a polar aprotic solvent like acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition with alkynes.
Major Products
Substitution: Formation of azidomethyl derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Applications De Recherche Scientifique
1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of nitrogen-containing heterocycles.
Materials Science: Utilized in the development of new materials with unique properties, such as polymers and energetic materials.
Biological Research: Employed in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques for labeling and tracking biomolecules.
Mécanisme D'action
The mechanism of action of 1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. This reaction is facilitated by the presence of a copper(I) catalyst, which stabilizes the transition state and lowers the activation energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Another azidomethyl compound known for its energetic properties.
1-Azidoethyl-5H-tetrazole: Similar in structure but with an ethyl group instead of a difluoromethyl group.
Uniqueness
1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane is unique due to the presence of both azidomethyl and difluoromethyl groups, which impart distinct reactivity and stability compared to other azidomethyl compounds. The difluoromethyl group can influence the electronic properties and steric hindrance, affecting the compound’s behavior in various chemical reactions.
Propriétés
IUPAC Name |
1-(azidomethyl)-2,2-difluoro-1-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3/c1-7(6-12-13-11)4-2-3-5-8(7,9)10/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDRVXICHIPWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
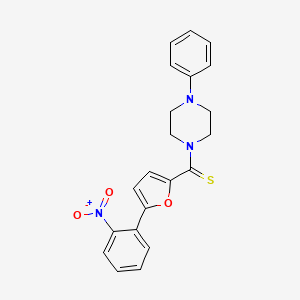
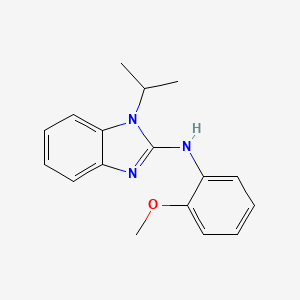
amine](/img/structure/B2853513.png)
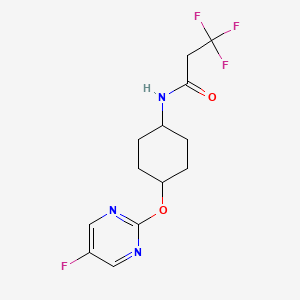
![(E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2853515.png)
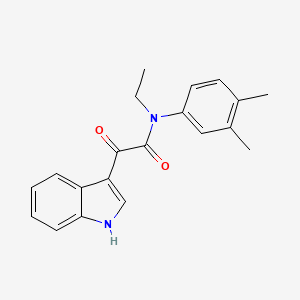
![3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester](/img/structure/B2853517.png)
![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853518.png)
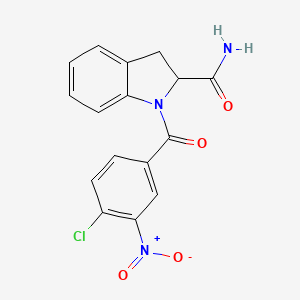
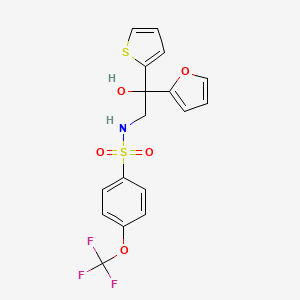
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2853523.png)
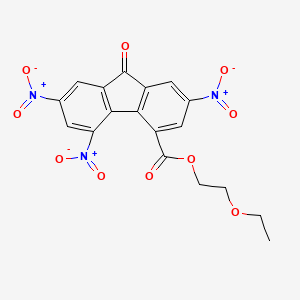
![4-benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2853531.png)
